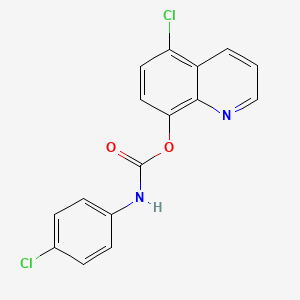
Tetrakis(2-methoxyphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C28H28O4Si and a molecular weight of 456.619 g/mol It is characterized by the presence of four 2-methoxyphenyl groups attached to a central silicon atom
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis(2-methoxyphenyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
SiCl4+4C7H7OMgBr→Si(C7H7O)4+4MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tetrakis(2-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with substituted phenyl groups.
科学的研究の応用
Chemistry: Tetrakis(2-methoxyphenyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of new catalysts for chemical reactions .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in bio-compatible materials .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties .
作用機序
The mechanism of action of tetrakis(2-methoxyphenyl)silane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it forms stable complexes with therapeutic agents, enhancing their stability and bioavailability .
類似化合物との比較
- Tetrakis(4-biphenylyl)silane
- Tetrakis(dimethylphenylsilyl)silane
- Tetrakis(2-ethylhexyl)silane
- Tetrakis(4-(dimethylamino)phenyl)silane
Uniqueness: Tetrakis(2-methoxyphenyl)silane is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in applications requiring precise control over chemical reactivity and material properties .
特性
分子式 |
C28H28O4Si |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
tetrakis(2-methoxyphenyl)silane |
InChI |
InChI=1S/C28H28O4Si/c1-29-21-13-5-9-17-25(21)33(26-18-10-6-14-22(26)30-2,27-19-11-7-15-23(27)31-3)28-20-12-8-16-24(28)32-4/h5-20H,1-4H3 |
InChIキー |
AFTHKMWLZQRHFB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1[Si](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




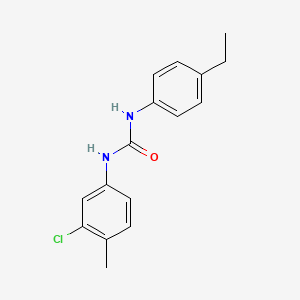
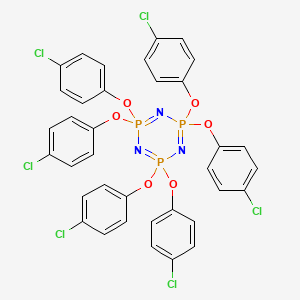
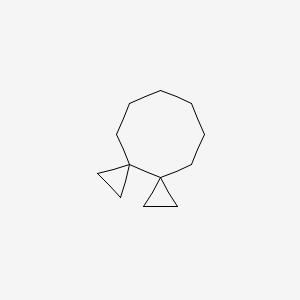
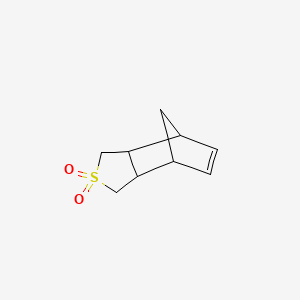
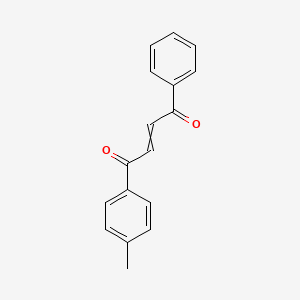

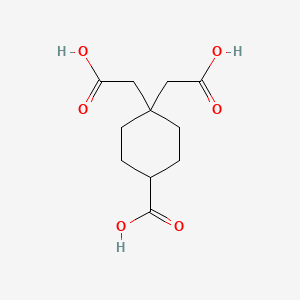
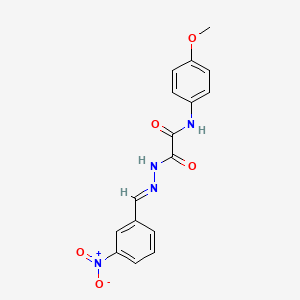
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)

